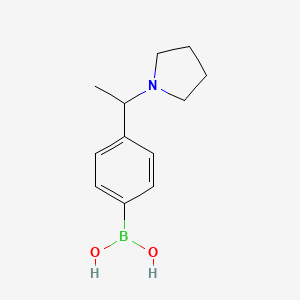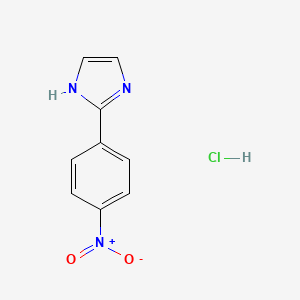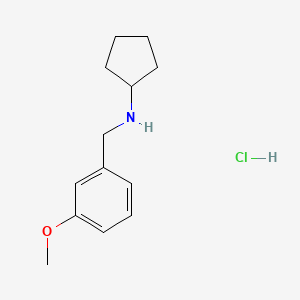
2,3-Dichloro-4-iodopyridine
Descripción general
Descripción
2,3-Dichloro-4-iodopyridine is a chemical compound with the molecular formula C5H2Cl2IN and a molecular weight of 273.89 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with chlorine atoms at the 2 and 3 positions and an iodine atom at the 4 position .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 109-113 °C .Aplicaciones Científicas De Investigación
Selective Functionalization of Dichloropyridines
Research by Marzi, Bigi, and Schlosser (2001) investigated the selective functionalization of dichloropyridines, including 2,3-dichloro-4-iodopyridine. They found that upon treatment with lithium diisopropylamide, 2,4-dichloro-3-iodopyridine affords 5-, 2-, and 4-lithiated intermediates. This suggests its utility in synthesizing various intermediates in organic synthesis, highlighting its versatility in chemical reactions (Marzi, Bigi, & Schlosser, 2001).
Regiochemical Flexibility in Functionalization
Bobbio and Schlosser (2001) conducted a study on the deprotonation of trihalopyridines, including analogs of this compound. They demonstrated that these compounds, after undergoing iodination and carboxylation, can serve as valuable new building blocks in pharmaceutical research. This study underscores the compound's potential in creating diverse structures beneficial for drug discovery (Bobbio & Schlosser, 2001).
Synthesis and Reactions of Halogenated Pyridines
Banks, Haszeldine, and Phillips (1977) explored the synthesis and reactions of halogenated pyridines, including 3,5-dichloro-2,6-difluoro-4-iodopyridine, a relative of this compound. Their work contributes to understanding the chemical properties and potential applications of such compounds in various synthetic pathways, particularly in the context of producing bipyridyls and carboxylic acids (Banks, Haszeldine, & Phillips, 1977).
Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives
Lechel et al. (2012) reported the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of 5-iodopyridine derivatives. This highlights the unpredictable nature of chemical reactions involving halogenated pyridines, providing insights into novel synthetic pathways and potential applications in organic chemistry (Lechel et al., 2012).
Synthesis of Dihydroisoquinoline
Hoogenband et al. (2009) described an efficient synthetic route from 2,6-dichloro-4-iodopyridine to 1,3-dichloro-5,8-dihydroisoquinoline, demonstrating the applicability of halogenated pyridines in complex organic syntheses. Their method involves a key step of ring-closing-metathesis, emphasizing the compound's utility in advanced organic synthesis (Hoogenband et al., 2009).
Halogen Bonding in Crystal Packing
Gorokh et al. (2019) studied halogen bonding in the crystal packing of halobismuthates with 3-iodopyridinium cations. This research provides valuable insights into the structural and bonding properties of halogenated pyridines, which can be crucial for materials science and crystal engineering (Gorokh et al., 2019).
Mecanismo De Acción
Mode of Action
It’s known that the compound can participate in various chemical reactions due to the presence of reactive chlorine and iodine atoms . These atoms can form bonds with other atoms in a target molecule, leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-4-iodopyridine can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, its stability may be influenced by storage conditions, with optimal stability achieved under inert gas (nitrogen or Argon) at 2–8 °C .
Safety and Hazards
2,3-Dichloro-4-iodopyridine is classified as acutely toxic if swallowed and causes serious eye irritation. It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Direcciones Futuras
The global 2,3-Dichloro-4-Iodopyridine market has rapidly expanded in recent years and is expected to register a significantly larger revenue CAGR over the forecast period. The trends observed in the market dynamics, coupled with expected sustained expansion suggest robust growth rates between 2024 and 2032 .
Análisis Bioquímico
Biochemical Properties
2,3-Dichloro-4-iodopyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex organic molecules. The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, which are essential for studying enzyme kinetics and protein functions. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby blocking substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to maintain its stability under specific conditions, allowing for prolonged experimental use . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to this compound can result in cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and organ toxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, this compound may be actively transported into cells via membrane transporters, leading to its accumulation in specific organelles . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcriptional regulators and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways . These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2,3-dichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBPDPXVUBWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661263 | |
| Record name | 2,3-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-45-6 | |
| Record name | 2,3-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICHLORO-4-IODOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)











